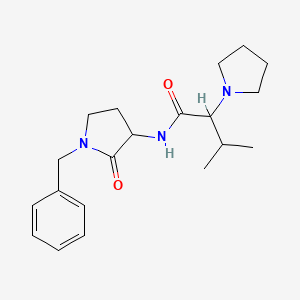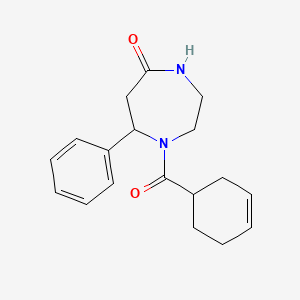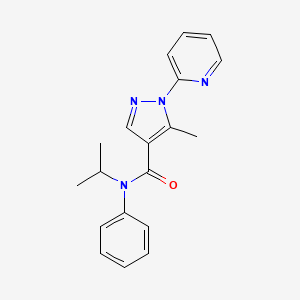
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide, also known as N-Benzyl-3-methyl-2-(pyrrolidin-1-yl)butanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide involves the inhibition of dopamine uptake through the dopamine transporter. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide are primarily related to its effect on dopamine levels. Increased dopamine levels have been associated with improved mood, motivation, and cognitive function. However, excessive dopamine levels can lead to adverse effects such as addiction, psychosis, and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide in lab experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more soluble analogs that can be administered more easily in experimental settings. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of dopamine-related disorders.
Métodos De Síntesis
The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide is a multi-step process that involves the reaction of 3-methyl-2-pyrrolidinone with benzyl isocyanide, followed by the addition of 1-bromo-3-chloropropane and N,N-diisopropylethylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide has shown potential in various scientific research applications. One of the primary applications is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15(2)18(22-11-6-7-12-22)19(24)21-17-10-13-23(20(17)25)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18H,6-7,10-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJWMCMBGBBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1=O)CC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)




![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)